molecular formula C13H12F4O2 B6157850 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid CAS No. 1260805-35-3

1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid

Cat. No.: B6157850
CAS No.: 1260805-35-3
M. Wt: 276.23 g/mol
InChI Key: RZTPIADHXJRCOQ-UHFFFAOYSA-N
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Description

1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid is a fluorinated aromatic carboxylic acid with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and trifluoromethyl groups significantly influences its chemical properties, making it a valuable compound in organic synthesis and research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-fluoro-5-(trifluoromethyl)benzene as the starting material.

  • Cyclopentanone Formation: The benzene derivative undergoes a Friedel-Crafts acylation reaction with cyclopentanone to form the corresponding ketone.

  • Carboxylation: The ketone is then converted to the carboxylic acid through oxidation, often using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.

  • Catalysts: Transition metal catalysts such as palladium or nickel are often employed to enhance reaction efficiency and selectivity.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the carboxylic acid to its corresponding aldehyde or alcohol.

  • Substitution: Electrophilic substitution reactions are common, especially with halogens or nitro groups.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, or Jones reagent (CrO₃ in dilute sulfuric acid).

  • Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Substitution: Halogenating agents like Br₂ or Cl₂, and nitration reagents like HNO₃.

Major Products Formed:

  • Oxidation: this compound.

  • Reduction: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopentanone or 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopentanol.

  • Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

  • Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antiviral drugs.

  • Agrochemicals: It serves as a precursor for the development of herbicides and insecticides.

  • Materials Science: The fluorinated structure enhances the thermal and chemical stability of materials, making it useful in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms enhance binding affinity and selectivity, while the trifluoromethyl group improves metabolic stability.

Comparison with Similar Compounds

  • 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.

  • 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopentanone: A ketone derivative of the carboxylic acid.

  • 1,3,5-tris(trifluoromethyl)benzene: A tri-substituted benzene with trifluoromethyl groups.

Uniqueness:

  • The presence of both fluorine and trifluoromethyl groups in the phenyl ring enhances the compound's stability and reactivity compared to similar compounds.

  • The cyclopentane ring provides a rigid structure, which can influence its biological activity and material properties.

This detailed overview provides a comprehensive understanding of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

1260805-35-3

Molecular Formula

C13H12F4O2

Molecular Weight

276.23 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H12F4O2/c14-10-6-8(5-9(7-10)13(15,16)17)12(11(18)19)3-1-2-4-12/h5-7H,1-4H2,(H,18,19)

InChI Key

RZTPIADHXJRCOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O

Purity

0

Origin of Product

United States

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